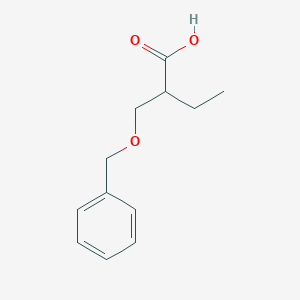![molecular formula C9H9F3O B031095 2-[4-(Trifluoromethyl)phenyl]ethanol CAS No. 2968-93-6](/img/structure/B31095.png)
2-[4-(Trifluoromethyl)phenyl]ethanol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2-[4-(Trifluoromethyl)phenyl]ethanol involves a Pd-catalyzed coupling reaction . The mechanism is based on the nucleophilic attack of the carbon-sulfur bond on a positively charged halogen which makes subsequently the nucleophilic substitution by a fluoride possible .Molecular Structure Analysis
The molecular structure of 2-[4-(Trifluoromethyl)phenyl]ethanol can be found in various databases such as the NIST Chemistry WebBook .Chemical Reactions Analysis
The chemical reactions involving 2-[4-(Trifluoromethyl)phenyl]ethanol are complex and involve various steps. For example, it can undergo a reaction with Br- to form Br-•CF3C6H4OH .Physical And Chemical Properties Analysis
2-[4-(Trifluoromethyl)phenyl]ethanol has a density of 1.2±0.1 g/cm3, a boiling point of 218.2±35.0 °C at 760 mmHg, a vapour pressure of 0.1±0.5 mmHg at 25°C, an enthalpy of vaporization of 48.0±3.0 kJ/mol, and a flash point of 98.0±17.0 °C .Wissenschaftliche Forschungsanwendungen
Biocatalytic Preparation
2-[4-(Trifluoromethyl)phenyl]ethanol is used in the biocatalytic preparation of optically pure ®-1-[4-(Trifluoromethyl)phenyl]ethanol . This compound is an important pharmaceutical intermediate of a chemokine CCR5 antagonist . The asymmetric reduction of 4-(trifluoromethyl)acetophenone to ®-1-[4-(trifluoromethyl)phenyl]ethanol was developed by recombinant Escherichia coli cells with excellent enantioselectivity .
Kinetic Resolution
Kinetic resolution of 1-(4-(trifluoromethyl)phenyl)ethanol (TFMP) enantiomers was achieved through lipase-catalyzed transesterification in organic solvents . Lipase PS from Pseudomonas cepacia was selected as the best biological catalyst, and vinyl acetate was used as the acyl donor for the transesterification in isooctane .
Pharmaceutical Applications
®-1-[4-(Trifluoromethyl)phenyl]ethanol is a crucial enantiomerically enriched intermediate for the production of AD101 (SCH-350581), a chemokine CCR5 antagonist widely used in AIDS patients to inhibit the replication of HIV-1 via blockade of its entry into cells .
Green Chemistry
The use of a biocatalyst allows the process to be operated under mild conditions, and the inherent high regio- and enantioselectivity improves the atomic economy . Therefore, kinetic resolution with a biocatalyst, which better conforms to the concept of modern green chemical industry, is particularly advantageous .
Pesticide Synthesis
2-[4-(Trifluoromethyl)phenyl]ethanol is used in the synthesis of fipronil, a super-effective and safe pesticide .
Electrochemical Oxidation
The deposition of thiophene derivatives with a –PhCF3 group by means of in situ electrochemical oxidation on the electrode surface is a promising alternative for molecularly imprinted polymers .
Safety and Hazards
Zukünftige Richtungen
The future directions of 2-[4-(Trifluoromethyl)phenyl]ethanol research are promising. For example, a bioprocess for the asymmetric reduction of 4-(trifluoromethyl)acetophenone to ®-1-[4-(trifluoromethyl)phenyl]ethanol was developed by recombinant Escherichia coli cells with excellent enantioselectivity . This process is scalable and has potential in application .
Eigenschaften
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O/c10-9(11,12)8-3-1-7(2-4-8)5-6-13/h1-4,13H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXMYWTQEZRZKBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCO)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20460844 | |
| Record name | 2-[4-(trifluoromethyl)phenyl]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20460844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Trifluoromethyl)phenyl]ethanol | |
CAS RN |
2968-93-6 | |
| Record name | 2-[4-(trifluoromethyl)phenyl]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20460844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[4-(trifluoromethyl)phenyl]ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of incorporating 2-[4-(Trifluoromethyl)phenyl]ethanol into the thiazolidine-2,4-dione scaffold in this study?
A1: The research focuses on developing novel adenosine monophosphate-activated protein kinase (AMPK) activators for cancer treatment. The study highlights that hybridizing the thiazolidine-2,4-dione scaffold with 2-[4-(Trifluoromethyl)phenyl]ethanol and azaindole resulted in compound 16, which exhibited significant anticancer activity. [] This suggests that the incorporation of 2-[4-(Trifluoromethyl)phenyl]ethanol contributes significantly to the molecule's ability to activate AMPK and inhibit cancer cell growth. Further research is needed to understand the specific interactions of this group with the AMPK binding site.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



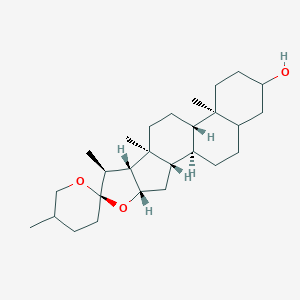
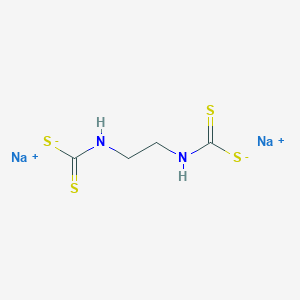

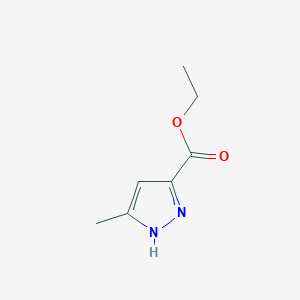
![3-Methyl-1-[2,4,6-trihydroxy-3-(3-methylbut-2-en-1-yl)phenyl]butan-1-one](/img/structure/B31032.png)
![2-[(1R,3R)-1-Hydroxy-3-[[(2S,3S)-2-azido-3-methylpentanoyl]amino]-4-methylpentyl]thiazole-4-carboxylic acid methyl ester](/img/structure/B31034.png)
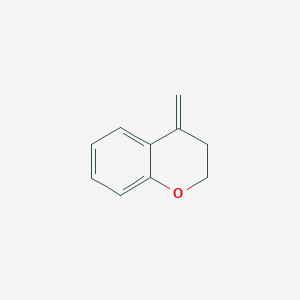


![2-[(3,5-Dimethylphenoxy)methyl]oxirane](/img/structure/B31052.png)

